molecular formula C30H50O5 B231458 Barrigenol A1 CAS No. 15448-03-0

Barrigenol A1

Cat. No. B231458
CAS RN: 15448-03-0
M. Wt: 490.7 g/mol
InChI Key: MBKUYULYIBPFSF-RIQJFFIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barrigenol A1 is a naturally occurring compound that belongs to the class of triterpenoids. It is found in the bark of the plant Barringtonia racemosa, which is native to Southeast Asia. Barrigenol A1 has been the focus of scientific research due to its potential therapeutic properties.

Scientific Research Applications

Chemistry and Bioavailability

Barrigenol A1, a subtype of barrigenol-like triterpenoids (BATs), is known for its diverse structure, enabling a range of medicinal applications. Its unique chemical structure, characterized by multiple hydroxyl groups, makes it a versatile candidate for structural modifications. Over 500 derivatives of BATs have been identified, demonstrating their wide-ranging potential in medicinal chemistry. These compounds are notable for their anti-tumor, anti-Alzheimer's, anti-inflammatory, anti-microbial, anti-obesity, and anti-allergic activities, suggesting their broad therapeutic applications (Zhang et al., 2019).

Antitumor Properties

Barrigenol A1 derivatives have been found to possess significant antitumor properties. For example, certain barrigenol A1 glycosides isolated from the leaves of Pittosporum angustifolium demonstrated antiproliferative effects against human urinary bladder carcinoma cells, suggesting their potential in cancer treatment (Bäcker et al., 2013). Additionally, barrigenol triterpenes from the husks of Xanthoceras sorbifolia Bunge showed varying degrees of cytotoxicity toward different human cancer cell lines, highlighting their potential as antitumor agents (Wang et al., 2016).

Inhibition of SARS-CoV-2 Protein

Interestingly, barrigenol A1 has been identified as a potential inhibitor of the non-structural protein 15 (Nsp15) of SARS-CoV-2, the virus responsible for COVID-19. In silico evaluations have shown that barrigenol could bind effectively to the active site of Nsp15, indicating its potential use in combating COVID-19 (Sharma et al., 2020).

Neuroprotective Effects

A new triterpenoid saponin, oleiferasaponin A1, derived from barrigenol A1, showed protective effects on PC12 cells injured with hydrogen peroxide. This suggests the potential of barrigenol A1 derivatives in neuroprotection and treatment of neurodegenerative diseases (Zhang et al., 2012).

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Compounds derived from barrigenol A1 showed inhibitory effects on PTP1B, an enzyme implicated in several metabolic disorders, suggesting their therapeutic potential in treating diseases like diabetes and obesity (Xiong et al., 2017).

properties

CAS RN

15448-03-0

Product Name

Barrigenol A1

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

IUPAC Name

(3S,6aR,6bS,7R,8S,8aS,9S,12aR,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,7,8,9-tetrol

InChI

InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)23(34)24(35)30(18,16-31)22(33)15-25/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19?,20-,21+,22+,23+,24-,27+,28-,29+,30-/m1/s1

InChI Key

MBKUYULYIBPFSF-RIQJFFIGSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3([C@H]([C@H]([C@@]5([C@@H]4CC(C[C@@H]5O)(C)C)CO)O)O)C)C)(C)C)O

SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1)O)CO)O)O)C)C)(C)C)O)C)C

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1)O)CO)O)O)C)C)(C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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